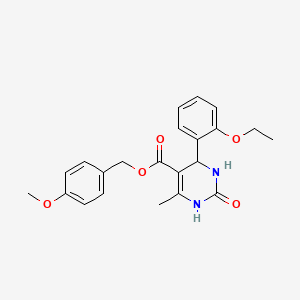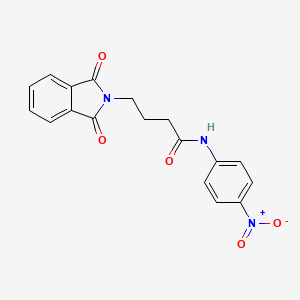![molecular formula C26H22N2O8 B5164396 4-{[4-(acetylamino)phenyl]amino}-2,3-bis(benzoyloxy)-4-oxobutanoic acid](/img/structure/B5164396.png)
4-{[4-(acetylamino)phenyl]amino}-2,3-bis(benzoyloxy)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[4-(acetylamino)phenyl]amino}-2,3-bis(benzoyloxy)-4-oxobutanoic acid, commonly known as ABT-263, is a small molecule inhibitor that targets the B-cell lymphoma 2 (BCL-2) family of proteins. ABT-263 has been extensively studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Mecanismo De Acción
ABT-263 targets the 4-{[4-(acetylamino)phenyl]amino}-2,3-bis(benzoyloxy)-4-oxobutanoic acid family of proteins, which play a critical role in regulating apoptosis. The 4-{[4-(acetylamino)phenyl]amino}-2,3-bis(benzoyloxy)-4-oxobutanoic acid family includes both anti-apoptotic and pro-apoptotic proteins. ABT-263 specifically targets the anti-apoptotic proteins, such as 4-{[4-(acetylamino)phenyl]amino}-2,3-bis(benzoyloxy)-4-oxobutanoic acid, BCL-XL, and BCL-W, which are overexpressed in many types of cancer cells. By inhibiting these proteins, ABT-263 promotes apoptosis and cell death in cancer cells.
Biochemical and Physiological Effects:
ABT-263 has been shown to induce apoptosis in cancer cells both in vitro and in vivo. It has also been shown to inhibit tumor growth in animal models of various types of cancer. ABT-263 has a high affinity for the anti-apoptotic proteins and has been shown to be effective even in cancer cells that are resistant to other chemotherapeutic agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ABT-263 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high affinity for its target proteins, making it a potent inhibitor. However, ABT-263 also has some limitations. It has poor solubility in aqueous solutions, which can make it difficult to work with in some experiments. It also has a short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several potential future directions for research on ABT-263. One area of focus is on developing more potent and selective inhibitors of the 4-{[4-(acetylamino)phenyl]amino}-2,3-bis(benzoyloxy)-4-oxobutanoic acid family of proteins. Another area of research is on developing combination therapies that include ABT-263 with other chemotherapeutic agents to enhance its effectiveness. Additionally, there is ongoing research on developing ABT-263 as a therapeutic agent for other diseases, such as sickle cell anemia and autoimmune disorders.
Métodos De Síntesis
ABT-263 can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves several reactions including acylation, amidation, and esterification. The final product is obtained through purification using column chromatography.
Aplicaciones Científicas De Investigación
ABT-263 has been extensively studied for its potential as an anticancer agent. It has shown promising results in preclinical studies for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. ABT-263 works by inhibiting the anti-apoptotic proteins in cancer cells, leading to apoptosis and cell death.
Propiedades
IUPAC Name |
4-(4-acetamidoanilino)-2,3-dibenzoyloxy-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O8/c1-16(29)27-19-12-14-20(15-13-19)28-23(30)21(35-25(33)17-8-4-2-5-9-17)22(24(31)32)36-26(34)18-10-6-3-7-11-18/h2-15,21-22H,1H3,(H,27,29)(H,28,30)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBDQWFXTYJABA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(C(C(=O)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5164315.png)
![3-(2-{[2-(4-ethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B5164326.png)

![4-{5-[4-(2-bromobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B5164336.png)


![diisopropyl 4-[5-(2,5-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5164352.png)

![2-[(2-hydroxyphenyl)diazenyl]-1-benzothiophene-3-ol](/img/structure/B5164356.png)
![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzenesulfonate](/img/structure/B5164378.png)
![N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5164386.png)
![2-{3-[(2-fluorobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5164406.png)
![N,N-dimethyl-N'-{[1-(4-morpholinyl)cyclohexyl]methyl}[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5164414.png)
![3-phenyl-5-(phenylsulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5164417.png)